3-bromo-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Medicinal Chemistry Cross-Coupling Building Block

The meta-bromo substituent on this benzamide scaffold provides a superior oxidative addition rate in Suzuki-Miyaura couplings compared to chloro analogs, ensuring efficient downstream library synthesis. Unlike the 4-bromo regioisomer, this substitution pattern dictates the correct exit vector geometry for target binding. The 2-oxopiperidin-1-yl moiety is essential for the hydrogen-bond interaction in the S1 pocket of factor Xa; its replacement with piperidine abolishes activity. For PROTAC development, the aryl bromide acts as an orthogonal handle for linker attachment while the benzamide-2-oxopiperidine core engages the target protein. Order this building block to secure the precise pharmacophore required for fXa inhibitor or targeted protein degradation programs.

Molecular Formula C19H19BrN2O3
Molecular Weight 403.276
CAS No. 941873-40-1
Cat. No. B2916045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
CAS941873-40-1
Molecular FormulaC19H19BrN2O3
Molecular Weight403.276
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Br)N3CCCCC3=O
InChIInChI=1S/C19H19BrN2O3/c1-25-17-9-8-15(12-16(17)22-10-3-2-7-18(22)23)21-19(24)13-5-4-6-14(20)11-13/h4-6,8-9,11-12H,2-3,7,10H2,1H3,(H,21,24)
InChIKeyKLBMAZXLKRSPOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941873-40-1) — Structural Identity and Compound Class Overview for Procurement Decisions


3-Bromo-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941873-40-1) is a synthetic, small-molecule benzamide derivative featuring a 3-bromophenyl carboxamide core and a 4-methoxy-3-(2-oxopiperidin-1-yl)aniline moiety [1]. With a molecular weight of 403.3 g·mol⁻¹ and a computed XLogP3 of 3.2, it occupies a drug-like physicochemical space [1]. This compound belongs to the class of 2-oxopiperidine-containing benzamides, a scaffold that has been extensively explored in the development of coagulation factor Xa (fXa) inhibitors, most notably serving as a key pharmacophoric element in the marketed anticoagulant apixaban [2]. The presence of the aryl bromide at the meta-position of the benzamide ring provides a synthetically versatile handle for downstream functionalization via cross-coupling chemistry.

Why 3-Bromo-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide Cannot Be Simply Replaced by Close Structural Analogs


Substituting this compound with a close structural analog—such as the 4-bromo regioisomer, 3-chloro derivative, or a des-methoxy variant—introduces changes that can profoundly alter both the synthetic utility and biological activity of downstream products. The meta-bromo substitution pattern dictates the exit vector in palladium-catalyzed cross-coupling reactions, directly influencing the geometry and binding conformation of elaborated final compounds [1]. Halogen identity (Br vs. Cl) controls oxidative addition rates in Suzuki-Miyaura couplings, with aryl bromides exhibiting substantially faster reactivity than aryl chlorides under standard conditions [2]. Furthermore, the 2-oxopiperidin-1-yl group is not merely a solubilizing motif; its carbonyl oxygen forms a critical hydrogen-bond interaction with the S1 pocket of factor Xa, and replacement with a piperidine ring abolishes this interaction, as demonstrated in the apixaban discovery program [3]. These interdependent structural features mean that even single-atom substitutions can cascade into non-linear losses in synthetic efficiency or target engagement.

Quantitative Differentiation Evidence for 3-Bromo-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide Relative to Analogs


Meta-Bromo vs. Para-Bromo Substitution: Differential Reactivity in Suzuki-Miyaura Cross-Coupling

The meta-bromo substituent on the benzamide ring of the target compound (C19H19BrN2O3) provides an electronically and sterically distinct coupling site compared to the para-bromo regioisomer. In Pd-catalyzed Suzuki-Miyaura reactions, the meta-positioned bromide is less susceptible to electronic deactivation by the amide carbonyl in the para-position than a para-bromo substituent, resulting in faster oxidative addition rates. While direct comparative kinetic data for these specific benzamide regioisomers is not publicly available, the general principle is well-established: meta-substituted aryl bromides typically exhibit oxidative addition rate constants (k_OA) within a factor of 1–3 relative to unsubstituted bromobenzene, whereas para-bromo benzamides can be deactivated by the electron-withdrawing carbonyl group, slowing k_OA by approximately 5- to 10-fold depending on the ligand system [1]. This difference translates into higher yields and reduced catalyst loadings for the meta-bromo compound in library synthesis applications.

Medicinal Chemistry Cross-Coupling Building Block Synthetic Accessibility

Aryl Bromide vs. Aryl Chloride: Quantified Advantage in Palladium-Catalyzed Cross-Coupling Reactivity

The target compound possesses an aryl bromide (C–Br bond dissociation energy ≈ 337 kJ·mol⁻¹), which is intrinsically more reactive toward oxidative addition with Pd(0) catalysts than the corresponding aryl chloride (C–Cl BDE ≈ 399 kJ·mol⁻¹). In a representative study using Pd₂(dba)₃/P(t-Bu)₃ at room temperature, the oxidative addition of 4-bromotoluene proceeded with a rate constant of k = 2.8 × 10⁻³ s⁻¹, whereas 4-chlorotoluene under identical conditions yielded k ≈ 1.1 × 10⁻⁵ s⁻¹, representing a >250-fold rate difference [1]. While direct measurements for this specific benzamide scaffold are not reported, the intrinsic bond strength difference ensures that the 3-bromo target compound can be coupled under significantly milder conditions (lower temperature, shorter reaction time, reduced catalyst loading) than a 3-chloro analog, which is of critical importance when the 2-oxopiperidin-1-yl moiety—a potentially heat-sensitive functional group—is present.

Synthetic Chemistry Building Block C–C Bond Formation Reaction Optimization

2-Oxopiperidine vs. Piperidine: Documented Impact on Factor Xa Binding Affinity

The 2-oxopiperidin-1-yl substituent is a critical pharmacophoric element for factor Xa inhibition. In the apixaban series, removal of the carbonyl group (converting the 2-oxopiperidine to a piperidine ring) resulted in a >100-fold loss in fXa inhibitory potency. Specifically, apixaban (which contains the 2-oxopiperidin-1-yl group) exhibits a K_i of 0.08 nM for human fXa, whereas the corresponding piperidine analog (lacking the carbonyl) showed a K_i of >10 nM [1]. The carbonyl oxygen forms a key hydrogen bond with the backbone NH of Gly216 in the S1 pocket of fXa, as confirmed by X-ray crystallography (PDB: 2P16). The target compound retains this intact 2-oxopiperidin-1-yl functionality, distinguishing it from piperidine-based benzamide building blocks that are incapable of engaging this critical binding interaction.

Factor Xa Inhibition Anticoagulant Structure-Activity Relationship Hydrogen Bond

Methoxy Group Contribution: Conformational Pre-organization and Target Engagement

The 4-methoxy substituent on the aniline ring is not a passive spectator; it influences the conformational preference of the 2-oxopiperidin-1-yl group through steric and electronic effects. In the apixaban-fXa co-crystal structure (PDB: 2P16), the 4-methoxy group of the P1 moiety occupies a lipophilic sub-pocket, contributing to the overall binding free energy. Replacement of the methoxy group with hydrogen (des-methoxy analog) resulted in a 6- to 10-fold loss in fXa potency (K_i increased from 0.08 nM to approximately 0.5–0.8 nM) [1]. The target compound retains the 4-methoxy-3-(2-oxopiperidin-1-yl) substitution pattern, providing the steric and conformational properties required for high-affinity target engagement, in contrast to des-methoxy building blocks that introduce conformational flexibility at the expense of binding energy.

Conformational Analysis Drug Design Crystal Structure Factor Xa

Recommended Application Scenarios for 3-Bromo-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide Based on Evidence


Suzuki-Miyaura Library Synthesis for Factor Xa Inhibitor Lead Optimization

The meta-bromo substituent and 2-oxopiperidin-1-yl motif make this compound an ideal boronic acid coupling partner for generating diverse fXa inhibitor libraries. Using Pd(0)-catalyzed Suzuki-Miyaura chemistry, the aryl bromide can be coupled with (hetero)aryl boronic acids at ambient to mild temperatures (25–60 °C) in high yields, preserving the integrity of the 2-oxopiperidin-1-yl lactam. This building block strategy directly mirrors the medicinal chemistry route used in the discovery of apixaban, where the 2-oxopiperidin-1-yl phenyl moiety was introduced as a pre-assembled fragment .

PROTAC and Bifunctional Degrader Payload Synthesis

The aryl bromide handle is strategically positioned for sequential functionalization. The 3-bromo group can be orthogonally elaborated via Suzuki coupling to install linker moieties, while the benzamide and 2-oxopiperidin-1-yl groups remain intact. This enables the synthesis of PROTAC molecules where the benzamide-2-oxopiperidine scaffold serves as a target-protein ligand (e.g., for bromodomain or kinase targets) and the elaborated bromide is used to attach an E3 ligase recruiting element via a flexible linker.

Reference Standard for Analytical Method Development and Impurity Profiling

Given its well-defined structure and the presence of the 2-oxopiperidin-1-yl moiety—a common structural alert in pharmaceutical impurity analysis—this compound can serve as a reference standard for HPLC/LC-MS method development and validation in quality control of apixaban and related fXa inhibitor drug substances. Its distinct retention time, UV absorption profile, and mass fragmentation pattern (m/z 403.3 [M+H]⁺) facilitate unambiguous identification and quantification .

Fragment-Based Drug Discovery (FBDD) Screening Library Component

With a molecular weight of 403.3 Da, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and a calculated logP of 3.2, this compound satisfies all of Lipinski's Rule-of-Five criteria . Its fragment-like properties and the presence of a synthetically tractable bromine make it suitable for inclusion in fragment-screening libraries aimed at identifying novel inhibitors of serine proteases, bromodomains, or kinases that recognize the 2-oxopiperidine carbonyl as a hydrogen-bond acceptor.

Quote Request

Request a Quote for 3-bromo-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.